Bienvenue dans la boutique en ligne BenchChem!

Nav1.7 inhibitor

Pain Pharmacology Ion Channel Selectivity Preclinical Development

Nav1.7 inhibitors block the voltage-gated sodium channel NaV1.7 (SCN9A), a genetically validated pain target. Loss-of-function mutations in SCN9A cause congenital insensitivity to pain, making selective NaV1.7 blockade a compelling non-opioid analgesic strategy. Critically, not all NaV1.7 inhibitors are interchangeable: cardiac safety demands high selectivity over NaV1.5 (≥100-fold IC₅₀ ratio) and species-matched potency ensures translational validity. For chronic dosing studies requiring >1,000-fold NaV1.5 selectivity, select GX-674 (100,000-fold). For mouse-to-human translational parity, choose Compound 2e (DS43260857, matched human/mouse IC₅₀). For pore-blocking vs. VSD2-binding mechanism studies, combine PF-05089771 with AM-8145. Verify your inhibitor's selectivity matrix and state-dependence parameters before procurement—off-target NaV1.5 block introduces unacceptable QTc prolongation liability and confounds efficacy interpretation.

Molecular Formula C15H11Cl3FNO4S
Molecular Weight 426.7 g/mol
Cat. No. B560110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNav1.7 inhibitor
Synonyms5-chloro-4-[(3,4-dichlorophenoxy)methyl]-2-fluoro-N-methylsulfonylbenzamide
Molecular FormulaC15H11Cl3FNO4S
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC(=O)C1=C(C=C(C(=C1)Cl)COC2=CC(=C(C=C2)Cl)Cl)F
InChIInChI=1S/C15H11Cl3FNO4S/c1-25(22,23)20-15(21)10-6-12(17)8(4-14(10)19)7-24-9-2-3-11(16)13(18)5-9/h2-6H,7H2,1H3,(H,20,21)
InChIKeyVHPXWPAGHGHDCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nav1.7 Inhibitor Selectivity and Procurement: A Quantitative Comparator Guide


Nav1.7 (SCN9A) is a voltage-gated sodium channel predominantly expressed in peripheral nociceptive neurons, where it functions as a critical threshold channel for action potential initiation and pain signal propagation [1]. Human loss-of-function mutations in SCN9A produce congenital insensitivity to pain without impairing other sensory modalities, while gain-of-function mutations cause severe pain syndromes such as inherited erythromelalgia and paroxysmal extreme pain disorder [2]. This human genetic validation has driven extensive drug discovery efforts toward selective Nav1.7 inhibitors as non-opioid analgesics [3]. The core therapeutic hypothesis rests on achieving high selectivity over the cardiac isoform Nav1.5 (SCN5A) and the CNS-enriched isoforms Nav1.1, Nav1.2, and Nav1.6 to avoid cardiotoxicity and neurological adverse effects [4]. Small-molecule Nav1.7 inhibitors span multiple chemotypes including aryl sulfonamides, N-aryl indoles, aminopyrimidinones, and piperazine amides, with representative tool compounds such as PF-05089771, PF-05198007, GX-674, AM-8145, and BIIB074 (vixotrigine) [5].

Nav1.7 Inhibitor Procurement: Why Subtype Selectivity, Not Potency Alone, Drives Selection


In-class Nav1.7 inhibitors cannot be substituted interchangeably for two fundamental reasons: differential selectivity profiles across the nine-member NaV family and variable state-dependent inhibition kinetics. The cardiac sodium channel Nav1.5 shares substantial sequence homology with Nav1.7, particularly in the voltage-sensing domains, making isoform discrimination a persistent medicinal chemistry challenge [1]. Inhibitors with insufficient Nav1.5 selectivity (IC50 ratio < 100-fold) carry unacceptable cardiovascular liability, including QTc prolongation and pro-arrhythmic potential [2]. Beyond selectivity, state-dependent inhibition—the preferential binding to inactivated versus resting channel states—critically determines functional efficacy in pathologically hyperexcitable neurons while minimizing effects on normal physiological firing [3]. Clinically advanced candidates such as PF-05089771 and BIIB074 have demonstrated that even compounds meeting selectivity thresholds can fail to achieve statistically significant efficacy in neuropathic pain trials due to translational gaps in species pharmacology, dosing regimen mismatches, and endpoint selection [4]. Therefore, procurement decisions must evaluate the full matrix of selectivity ratios, species cross-reactivity (human vs. mouse vs. rat IC50), and state-dependence parameters rather than relying solely on nominal Nav1.7 potency values.

Nav1.7 Inhibitor Comparative Selectivity Matrix: Head-to-Head IC50 and Fold-Selectivity Data


PF-05089771 vs. Nav1.5: >1,000-Fold Selectivity and Species-Dependent Potency Variation

PF-05089771 (aryl sulfonamide chemotype) demonstrates a human Nav1.7 IC50 of 11 nM, with selectivity ratios of >1,000-fold over Nav1.5 (IC50 = 25 μM) and >1,000-fold over Nav1.8 (IC50 > 10 μM) [1]. In contrast, its potency on rat Nav1.7 is substantially attenuated (IC50 = 171 nM), representing a 15.5-fold species difference that may confound rodent-to-human translational predictions . Compared to the alternative clinical candidate BIIB074 (vixotrigine), which exhibits a Nav1.7 IC50 of approximately 65 nM and Nav1.5 selectivity of ~100-fold, PF-05089771 offers a 10-fold greater cardiac safety margin in vitro [2].

Pain Pharmacology Ion Channel Selectivity Preclinical Development

GX-674 Selectivity Benchmarking: 100,000-Fold Discrimination Over Nav1.5 at -40 mV Holding Potential

GX-674 (aryl sulfonamide) achieves a Nav1.7 IC50 of 0.1 nM when measured at a depolarized holding potential of -40 mV that enriches the inactivated channel state, compared to an IC50 of 240 nM at a hyperpolarized -120 mV holding potential—a 2,400-fold state-dependent potency shift [1]. Against Nav1.5, GX-674 exhibits an IC50 > 10 μM, yielding a selectivity ratio exceeding 100,000-fold [2]. This represents the highest reported Nav1.5 selectivity among commercially available Nav1.7 tool compounds, surpassing PF-05089771 (1,000-fold), PF-05198007 (~600-fold selectivity over Nav1.5), and ICA-121431 (~1,000-fold over Nav1.5) [3].

Electrophysiology State-Dependent Inhibition Cardiac Safety

OLP-1002 Clinical Efficacy: 50-80% Pain Reduction in Phase 2a Osteoarthritis Trial at 1 mcg Subcutaneous Dose

OLP-1002, an siRNA-based Nav1.7 selective inhibitor, demonstrated average pain reductions of 50-70% by WOMAC Pain subscale and 60-80% by Visual Analog Scale (VAS) over a 4-week period in a Phase 2a open-label dose-finding study in osteoarthritis patients with moderate to severe pain [1]. This efficacy was achieved at a dose of 1 mcg administered via a single subcutaneous injection, contrasting with oral small-molecule Nav1.7 inhibitors such as PF-05089771, which failed to show statistically significant pain reduction versus placebo in diabetic peripheral neuropathy trials (trend only; p > 0.05) [2].

Clinical Efficacy Osteoarthritis Pain siRNA Therapeutics

Compound 2e (DS43260857) Integrated Profile: 250-Fold Nav1.5 Selectivity with Verified hERG Safety and In Vivo PSL Efficacy

Compound 2e (DS43260857, N-aryl indole chemotype) exhibits human Nav1.7 IC50 = 21 nM and mouse Nav1.7 IC50 = 18 nM, with selectivity over Nav1.5 of 250-fold (Nav1.5 IC50 = 5.25 μM) and no detectable inhibition of hERG potassium channels at concentrations up to 30 μM (>1,400-fold selectivity over hERG) [1]. In the partial sciatic nerve ligation (PSL) mouse model of neuropathic pain, oral administration of 10 mg/kg Compound 2e produced 68% reversal of mechanical allodynia at 2 hours post-dose, comparable to the efficacy of pregabalin (30 mg/kg, 72% reversal) [2]. This integrated profile contrasts with aryl sulfonamide tool compounds such as PF-05198007, which exhibit modest hERG selectivity (~10-fold) and limited oral bioavailability in rodents [3].

hERG Liability Neuropathic Pain Models PK/PD Correlation

AM-8145 Peptide Selectivity Profiling: 1,700-Fold Discrimination Over TTX-R Channels vs. JzTx-V Parent Scaffold

AM-8145, an engineered analog of the tarantula venom peptide JzTx-V, exhibits Nav1.7 IC50 = 8.5 nM and demonstrates over 1,700-fold selectivity over tetrodotoxin-resistant (TTX-R) channels Nav1.5 and Nav1.8 in whole-cell patch-clamp assays [1]. This represents a >30-fold improvement in selectivity over the parent peptide JzTx-V, which inhibits Nav1.5 and Nav1.8 with IC50 values of 120 nM and 210 nM respectively, yielding only 14-fold and 25-fold selectivity windows [2]. AM-8145 achieves 30- to 120-fold selectivity over TTX-sensitive channels Nav1.1-1.4 and Nav1.6 [3]. Unlike small-molecule aryl sulfonamides, AM-8145 binds to the voltage-sensor domain II (VSD2) of Nav1.7 via a distinct peptide-channel interface that confers isoform discrimination through conformational trapping rather than pore block [3].

Peptide Engineering Venom-Derived Therapeutics TTX-Resistant Channels

Nav1.7 Inhibitor Application Scenarios Matched to Evidence-Based Procurement Decisions


Cardiac Safety-Stringent Chronic Pain Pharmacology Studies

Investigators requiring >1,000-fold Nav1.5 selectivity for chronic dosing studies in cardiovascularly sensitive models should prioritize GX-674 (100,000-fold selectivity) or PF-05089771 (>1,000-fold) over PF-05198007 (~600-fold) or BIIB074 (~100-fold) [1]. GX-674's exceptional selectivity window eliminates Nav1.5-mediated QTc prolongation as a confounding variable in repeat-dose toxicology and enables clean interpretation of Nav1.7-dependent analgesic phenotypes [2]. When combined with its pronounced state-dependent inhibition (2,400-fold potency shift from -120 mV to -40 mV), GX-674 provides the most favorable therapeutic index among commercially available small-molecule tool compounds [1].

Translational Studies Requiring Human-Rodent Cross-Species Pharmacodynamic Correlation

For studies requiring robust efficacy in mouse pain models with clear human translation path, Compound 2e (DS43260857) offers matched human and mouse Nav1.7 potency (IC50 = 21 nM and 18 nM, respectively) and verified in vivo efficacy (68% allodynia reversal in PSL model) without hERG liability [3]. This contrasts with PF-05089771, which exhibits a 15.5-fold human-to-rat potency loss (IC50: human = 11 nM, rat = 171 nM), complicating rodent-to-human dose projections . The N-aryl indole chemotype of Compound 2e further provides an IP-differentiated scaffold for organizations seeking freedom-to-operate distinct from the heavily patented aryl sulfonamide space [3].

Mechanistic Dissection of Voltage-Sensor vs. Pore-Block Pharmacology

Laboratories investigating the biophysical basis of Nav1.7 gating modulation should employ AM-8145 as a VSD2-binding tool compound orthogonal to pore-blocking small molecules such as PF-05089771 or GX-674 [4]. AM-8145's >1,700-fold selectivity over TTX-R channels and distinct binding epitope (voltage-sensor domain II) enable combinatorial experiments to parse state-dependent inhibition mechanisms and assess whether VSD2-targeted biologics offer advantages in specific pain indications [5]. The engineered peptide scaffold also supports site-directed mutagenesis studies mapping Nav1.7 extracellular domains implicated in channelopathies [4].

Clinical Efficacy-Benchmarked Procurement for siRNA-Based Nav1.7 Knockdown Programs

Programs evaluating siRNA-mediated Nav1.7 knockdown as an alternative to small-molecule pharmacology should benchmark against OLP-1002, the only Nav1.7-targeted therapy to report positive Phase 2a efficacy in a chronic pain indication (50-80% pain reduction in osteoarthritis) [6]. This clinical validation provides a de-risked efficacy anchor for siRNA approaches targeting the same node, whereas oral small-molecule candidates (PF-05089771, BIIB074) have failed to achieve statistical significance in neuropathic pain trials [7]. OLP-1002's ultra-low effective dose (1 mcg subcutaneous) and 4-week durability further inform delivery platform and dosing interval selection for preclinical siRNA construct optimization [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nav1.7 inhibitor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.